L-Tyrosine, O-methyl-, methyl ester, hydrochloride L-Tyrosine, O-methyl-, methyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 7479-01-8
VCID: VC7998354
InChI: InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3
SMILES: COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

L-Tyrosine, O-methyl-, methyl ester, hydrochloride

CAS No.: 7479-01-8

Cat. No.: VC7998354

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

L-Tyrosine, O-methyl-, methyl ester, hydrochloride - 7479-01-8

Specification

CAS No. 7479-01-8
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name methyl 2-amino-3-(4-methoxyphenyl)propanoate
Standard InChI InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3
Standard InChI Key USYGMXDJUAQNGU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
Canonical SMILES COC1=CC=C(C=C1)CC(C(=O)OC)N

Introduction

Chemical Structure and Molecular Properties

Structural Configuration

The compound’s structure consists of a tyrosine backbone modified at two sites:

  • O-Methylation: A methoxy group (-OCH3_3) replaces the hydroxyl group on the aromatic ring, reducing polarity and altering electronic properties.

  • Methyl Esterification: The carboxylic acid group is converted to a methyl ester (-COOCH3_3), enhancing lipophilicity and stability against enzymatic degradation.
    The hydrochloride salt forms via protonation of the amine group, improving water solubility.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11H15NO3HCl\text{C}_{11}\text{H}_{15}\text{NO}_{3} \cdot \text{HCl}
Molecular Weight245.7 g/mol
IUPAC NameMethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride
SMILESCOC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
CAS Number7479-01-8

The structural confirmation is achieved via 1H^1\text{H}-NMR, which reveals characteristic peaks at δ 3.75 (s, OCH3_3), δ 4.25 (dd, α-CH), and δ 6.7–7.1 (aromatic protons).

Crystallography and High-Pressure Behavior

A high-pressure Raman study on the related compound L-tyrosine methyl ester hydrochloride (LTMEHCl) revealed structural resilience up to 10 GPa, with reversible shifts in vibrational modes such as C=O stretching (1,720 cm1^{-1}) and NH3+_3^+ bending (1,610 cm1^{-1}) . While direct data for the O-methyl derivative is limited, its crystalline lattice likely exhibits similar pressure-dependent conformational changes due to shared functional groups .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis involves sequential esterification and methylation:

  • Esterification: L-Tyrosine reacts with methanol in the presence of thionyl chloride (SOCl2\text{SOCl}_2) or HCl gas, forming the methyl ester.

    L-Tyrosine+CH3OHSOCl2L-Tyrosine methyl esterHCl\text{L-Tyrosine} + \text{CH}_3\text{OH} \xrightarrow{\text{SOCl}_2} \text{L-Tyrosine methyl ester} \cdot \text{HCl}
  • O-Methylation: The phenolic hydroxyl group is methylated using methyl iodide (CH3I\text{CH}_3\text{I}) in a basic medium (e.g., NaH\text{NaH}).

    L-Tyrosine methyl ester+CH3INaHO-Methyl-L-tyrosine methyl esterHCl\text{L-Tyrosine methyl ester} + \text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{O-Methyl-L-tyrosine methyl ester} \cdot \text{HCl}

Purification via recrystallization from ethanol/ether yields >95% purity.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize yield (≥85%) and minimize side products. Key steps include:

  • Reactor Design: Tubular reactors maintain precise temperature (60–70°C) and pressure.

  • Crystallization: Anti-solvent addition (e.g., diethyl ether) induces crystallization, followed by vacuum filtration.

  • Quality Control: HPLC (C18 column, 97% purity threshold) and Karl Fischer titration (<0.1% water content) ensure compliance.

Table 2: Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
CatalystSOCl2\text{SOCl}_2HCl\text{HCl} gas
Reaction Time4–6 hours2–3 hours
Yield70–75%85–90%
Purity AnalysisNMR, TLCHPLC, MS

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (≥50 mg/mL) and polar solvents (methanol, ethanol), but insoluble in hexane or chloroform.

  • Stability: Stable at 0–6°C for 12 months; hydrolyzes in aqueous solutions at pH >7, regenerating L-tyrosine.

Thermal Behavior

Differential Scanning Calorimetry (DSC) shows a melting point of 191°C, with decomposition above 250°C. Thermogravimetric analysis (TGA) indicates a 5% mass loss at 150°C due to residual solvent evaporation.

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor in synthesizing neuromodulators and kinase inhibitors. For example:

  • Dopamine Analogues: O-Methylation blocks catechol-O-methyltransferase (COMT) degradation, prolonging dopaminergic activity .

  • Anticancer Agents: Methyl ester derivatives enhance blood-brain barrier permeability in tyrosine kinase inhibitors.

Biochemical Studies

  • Enzyme Kinetics: Used to probe tyrosine hydroxylase and decarboxylase mechanisms via competitive inhibition (Ki=2.3 μMK_i = 2.3\ \mu\text{M}).

  • Peptide Synthesis: Incorporated into solid-phase peptide synthesis (SPPS) as a protected tyrosine variant, reducing side-chain reactivity.

Material Science

In polymer chemistry, the methyl ester group facilitates copolymerization with acrylates, yielding hydrogels with tunable mechanical properties (Young’s modulus: 0.5–2.0 MPa) .

Table 3: Industrial Applications

SectorUse CaseBenefit
PharmaceuticalsProdrug formulationEnhanced bioavailability
CosmeticsAntioxidant serumsNeutralizes ROS (IC50=12 μM\text{IC}_{50} = 12\ \mu\text{M})
Food ScienceFlavor enhancerMasks bitter tastes in supplements

Analytical Characterization

Spectroscopic Methods

  • FT-IR: Strong absorption at 1,720 cm1^{-1} (C=O ester), 1,250 cm1^{-1} (C-O-C methyl ether).

  • LC-MS: ESI-MS shows [M+H]+^+ at m/zm/z 246.1, with a chloride adduct at m/zm/z 282.0.

Chromatography

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 water:acetonitrile, 1 mL/min).

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